molecular formula C9H15N3O6 B1435624 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid CAS No. 1803596-43-1

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid

Cat. No.: B1435624
CAS No.: 1803596-43-1
M. Wt: 261.23 g/mol
InChI Key: TYFOIZIYNOQJHN-UHFFFAOYSA-N
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Description

“1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid” is a chemical compound with the molecular formula C9H15N3O6 . It is also known as ETX-18OEt. The compound is an oxadiazole derivative.


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6) . This code represents the molecular structure of the compound, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Synthesis and Biological Screening

  • Synthesis Techniques : The compound was synthesized from carbazole, yielding ethyl 2-(9H-carbazole-9-yl)acetate, which was then reacted with semicarbazide, followed by cyclization and a Mannich condensation with piperazine and various aromatic aldehydes (Verma, Awasthi, & Jain, 2022).

  • Biological Screening : Newly synthesized derivatives were tested for antibacterial, antifungal, and anticancer activities. Specific derivatives exhibited significant activity, suggesting potential applications in these areas (Sharma, Kumar, & Pathak, 2014).

Antimicrobial and Anti-proliferative Activity

  • Antimicrobial Activities : Some newly synthesized compounds showed good or moderate antimicrobial activities against various test microorganisms, indicating potential for developing new antimicrobial agents (Bektaş et al., 2007).

  • Anti-proliferative Activity : Certain derivatives demonstrated cytotoxic activity against human tumor cell lines, presenting a potential avenue for developing new anticancer drugs (Liszkiewicz, Kowalska, Wietrzyk, & Opolski, 2003).

Other Applications

  • Chelating Properties : Transition metal chelates derived from related molecules were examined for their antifungal activity, highlighting another potential application area (Varde & Acharya, 2017).

  • Corrosion Inhibition Properties : Studies on derivatives of 1,3,4-oxadiazoles showed promising results in inhibiting corrosion of mild steel in sulphuric acid, indicating utility in materials science (Ammal, Prajila, & Joseph, 2018).

Safety and Hazards

Based on the available data, this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2.C2H2O4/c1-3-11-4-6-9-10-7(12-6)5(2)8;3-1(4)2(5)6/h5H,3-4,8H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFOIZIYNOQJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C(O1)C(C)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
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1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Reactant of Route 3
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Reactant of Route 4
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid

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